Gomesin Peptide: A Comprehensive Technical Guide
Gomesin Peptide: A Comprehensive Technical Guide
Abstract
Gomesin, a potent antimicrobial peptide (AMP) first isolated from the hemocytes of the Brazilian spider Acanthoscurria gomesiana, has garnered significant interest within the scientific community.[1] Its broad spectrum of activity against various pathogens, coupled with its promising anticancer properties, positions it as a compelling candidate for therapeutic development. This technical guide provides an in-depth overview of Gomesin, encompassing its discovery, origin, structural characteristics, and multifaceted biological activities. Detailed experimental protocols for its isolation, characterization, and activity assessment are presented, alongside a thorough examination of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Discovery and Origin
Gomesin was first identified and characterized in 2000 from the hemocytes of the tarantula spider Acanthoscurria gomesiana.[1] This discovery marked a significant advancement in the field of invertebrate immunology, highlighting the role of AMPs in the innate defense mechanisms of arachnids. The peptide was purified from a hemocyte acidic extract and was found to exhibit potent antimicrobial activity against a range of microorganisms.[2]
Structure and Physicochemical Properties
Gomesin is an 18-amino-acid cationic peptide with a molecular mass of 2270.4 Da.[1] Its primary structure is characterized by the presence of a pyroglutamic acid at the N-terminus and a C-terminal arginine amide. The sequence also contains four cysteine residues that form two disulfide bridges (Cys2-Cys15 and Cys6-Cys11), which are crucial for its structural stability and biological activity.[1][3]
Table 1: Physicochemical Properties of Gomesin
| Property | Value | Reference |
| Amino Acid Sequence | ZCRRLCYKQRCVTYCRGR-NH2 (Z = pyroglutamic acid) | [1] |
| Molecular Weight | 2270.4 Da | [1] |
| Structure | β-hairpin with two disulfide bridges | [3] |
| Cationic Nature | Highly cationic | [3] |
The three-dimensional structure of Gomesin, determined by NMR spectroscopy, reveals a well-defined β-hairpin fold. This structure consists of two antiparallel β-strands connected by a non-canonical β-turn.[3] This structural motif is a common feature among many antimicrobial peptides and is essential for their interaction with and disruption of microbial cell membranes.
Biological Activities
Gomesin exhibits a broad range of biological activities, including potent antimicrobial and anticancer effects.
Antimicrobial Activity
Gomesin demonstrates strong activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, filamentous fungi, and yeast.[1] Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of microbial cell membranes. The cationic nature of the peptide facilitates its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Table 2: Minimum Inhibitory Concentrations (MICs) of Gomesin against various microorganisms
| Microorganism | MIC (µM) | Reference |
| Escherichia coli D22 | 0.8 | [4] |
| Staphylococcus aureus | 1.6 | [4] |
| Candida albicans | 0.4 | [4] |
Anticancer Activity
In addition to its antimicrobial properties, Gomesin has shown significant cytotoxic activity against various cancer cell lines, with a particular efficacy against melanoma cells.[5] The proposed anticancer mechanism involves the disruption of the cancer cell membrane and the induction of apoptosis and necrosis through the modulation of several intracellular signaling pathways.[6][7][8]
Table 3: Cytotoxicity of Gomesin against various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16F10-Nex2 | Murine Melanoma | < 5 | [5] |
| SH-SY5Y | Human Neuroblastoma | ~5 | [7] |
| PC12 | Rat Pheochromocytoma | ~5 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of Gomesin.
Isolation and Purification of Gomesin from A. gomesiana Hemocytes
The following protocol is a representative method for the isolation and purification of Gomesin:
-
Hemolymph Collection: Hemolymph is collected from specimens of Acanthoscurria gomesiana.
-
Hemocyte Extraction: An acidic extract of the hemocytes is prepared.
-
Solid-Phase Extraction: The acidic extract is subjected to solid-phase extraction using a Sep-Pak C18 cartridge. The fraction containing Gomesin is eluted with 40% acetonitrile (B52724) (ACN).[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Size-Exclusion Chromatography (for further purification):
Structural Characterization
-
Sample Preparation:
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
Calibrate the instrument using a standard peptide mixture.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the peptide.
-
Automated Edman degradation is performed on the purified peptide to determine its amino acid sequence.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.[11][12][13]
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., E. coli) in Mueller-Hinton broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.[11]
-
Peptide Dilution: Prepare a two-fold serial dilution of Gomesin in MHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[13]
Anticancer Activity Assay (MTT Assay)
The cytotoxicity of Gomesin against cancer cells (e.g., melanoma cells) is assessed using the MTT assay.[5][14][15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Peptide Treatment: Treat the cells with various concentrations of Gomesin and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways
Gomesin's anticancer activity is not solely due to membrane disruption but also involves the modulation of complex intracellular signaling pathways, leading to programmed cell death.
MAPK/ERK, PKC, and PI3K Signaling Pathway
In neuroblastoma and pheochromocytoma cells, Gomesin has been shown to induce necrotic cell death by triggering an influx of calcium through L-type calcium channels. This influx activates the MAPK/ERK, PKC, and PI3K signaling cascades, ultimately leading to the generation of reactive oxygen species (ROS) and cell death.[7]
Caption: Gomesin-induced MAPK/ERK, PKC, and PI3K signaling pathway.
Hippo Signaling Pathway in Melanoma
In melanoma cells, Gomesin has been demonstrated to inhibit cell proliferation by activating the Hippo signaling pathway.[6] This activation leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP, preventing its nuclear translocation and the subsequent expression of pro-proliferative genes. Concurrently, Gomesin inhibits the MAPK cascade and stimulates the p53/p21 cell cycle checkpoint axis.[6]
Caption: Gomesin's modulation of the Hippo, MAPK, and p53/p21 pathways.
Glycosphingolipid and Lipid-Cholesterol Interaction Pathway
Recent studies have revealed a novel mechanism of Gomesin-induced cytotoxicity involving the glycosphingolipid pathway and its interaction with lipid-cholesterol domains in the cell membrane.[17][18][19] Gomesin targets and inhibits the ST3GAL5 gene, which is involved in glycosphingolipid biosynthesis.[17][18][19] This disruption, coupled with its binding to cholesterol-rich lipid rafts, alters membrane integrity and contributes to cell death.[17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. Gomesin inhibits melanoma growth by manipulating key signaling cascades that control cell death and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide gomesin triggers cell death through L-type channel calcium influx, MAPK/ERK, PKC and PI3K signaling and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomesin peptides prevent proliferation and lead to the cell death of devil facial tumour disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Minimum Inhibitory Concentration Protocol | Study.com [study.com]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. login.medscape.com [login.medscape.com]
- 18. The cytotoxicity of gomesin peptides is mediated by the glycosphingolipid pathway and lipid-cholesterol interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
